molecular formula C26H25NO3 B15041519 1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline

1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline

Cat. No.: B15041519
M. Wt: 399.5 g/mol
InChI Key: JMONKZBXXCYAJM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound features a benzyl group, an ethoxyphenyl group, and two methoxy groups attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The specific steps may include:

    Formation of the intermediate: Reacting 4-ethoxybenzaldehyde with benzylamine under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the isoquinoline ring.

    Methoxylation: Introducing methoxy groups at the 6 and 7 positions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or phenyl rings, introducing groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or alkyl groups at specific positions on the aromatic rings.

Scientific Research Applications

1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(4-methoxyphenyl)-6,7-dimethoxyisoquinoline: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Benzyl-3-(4-hydroxyphenyl)-6,7-dimethoxyisoquinoline: Similar structure but with a hydroxy group instead of an ethoxy group.

    1-Benzyl-3-(4-chlorophenyl)-6,7-dimethoxyisoquinoline: Similar structure but with a chlorine atom instead of an ethoxy group.

Uniqueness

1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzyl, ethoxyphenyl, and methoxy groups provides a distinct set of properties that can be exploited for specific applications in research and industry.

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

1-benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C26H25NO3/c1-4-30-21-12-10-19(11-13-21)23-15-20-16-25(28-2)26(29-3)17-22(20)24(27-23)14-18-8-6-5-7-9-18/h5-13,15-17H,4,14H2,1-3H3

InChI Key

JMONKZBXXCYAJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC=CC=C4)OC)OC

Origin of Product

United States

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